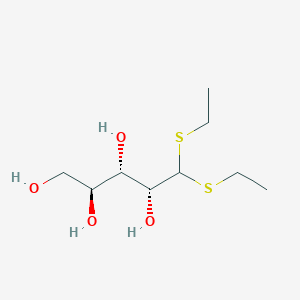
(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Vue d'ensemble
Description
(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as TFMPA, is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
Materials Science Applications
Polybenzoxazine Precursors : A study explored the use of phloretic acid, a phenolic compound structurally similar to (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach enables the production of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing a sustainable alternative to traditional phenol-based precursors (Trejo-Machin et al., 2017).
Pharmacology and Medicinal Chemistry
Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are similar in structure to (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, have been synthesized and shown to exhibit good antimicrobial activity against various bacterial and fungal strains. This highlights the potential for developing new antimicrobial agents based on this structural framework (Mickevičienė et al., 2015).
Chemistry and Catalysis
Catalysis for Amidation Reactions : 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares the trifluoromethyl group with (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity opens pathways for synthesizing peptides and other amide-linked structures, indicating the potential use of similar compounds in catalysis (Wang et al., 2018).
Propriétés
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSRMZWWHEQGV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376158 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
959574-20-0 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Imino(2-mercaptoanilino)methyl]amino}methanimidamide hydrochloride](/img/structure/B1620711.png)
![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)
![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)


![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)






